REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]1=[O:11].[S:12]([Cl:16])(=O)(=[O:14])[OH:13]>>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([S:12]([Cl:16])(=[O:14])=[O:13])=[CH:10][C:5]=2[O:4][C:3]1=[O:11]
|
Name
|
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
CN1C(OC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(=O)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding it slowly to 200 mL of ice/salt
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with ethyl acetate (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(OC2=C1C=CC(=C2)S(=O)(=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |